molecular formula C19H20FNO2 B2505000 N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide CAS No. 1798431-84-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide

Cat. No.: B2505000
CAS No.: 1798431-84-1
M. Wt: 313.372
InChI Key: DEDDHYOERGEHFH-OUKQBFOZSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a cinnamamide moiety attached to a 2-(2-fluorophenyl)-2-methoxypropyl group

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is unique due to the presence of the 2-(2-fluorophenyl)-2-methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy as a therapeutic agent.

Properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDDHYOERGEHFH-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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